4-Bromo-3-chlorobenzonitrile

Catalog No.
S691704
CAS No.
57418-97-0
M.F
C7H3BrClN
M. Wt
216.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chlorobenzonitrile

CAS Number

57418-97-0

Product Name

4-Bromo-3-chlorobenzonitrile

IUPAC Name

4-bromo-3-chlorobenzonitrile

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

InChI

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H

InChI Key

YWTKUWXYQQZSIL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)Cl)Br

Synonyms

4-BROMO-3-CHLOROBENZONITRILE;Chloro-4- bromobenzonitrile

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)Br

“4-bromo-3-chlorobenzonitrile” is a chemical compound with the molecular formulaC7H3BrClN and a molecular weight of 216.5 . It’s often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

    Agrochemical Industry

    : This compound is widely used in the agrochemical industry as a key intermediate in the synthesis of various pesticides and herbicides. It is used in the production of fungicides, insecticides, and herbicides that are used to protect crops from pests and diseases .

    Chemical Synthesis

    : As an organic compound, “4-Bromo-3-chlorobenzonitrile” can serve as a building block in the synthesis of more complex chemical structures. Its bromine and chlorine atoms make it a good candidate for reactions involving nucleophilic substitution, where these atoms can be replaced by other groups.

    Material Science

    : In material science, “4-Bromo-3-chlorobenzonitrile” can be used in the synthesis of new materials. For example, it could be used in the production of polymers or other macromolecules.

    Analytical Chemistry

    : “4-Bromo-3-chlorobenzonitrile” could be used as a standard or reagent in analytical chemistry. For example, it could be used in chromatography as a standard to help identify or quantify other substances.

    Pharmaceutical Industry

    : This compound can be used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be incorporated into a wide range of drug molecules, potentially enhancing their effectiveness or altering their properties.

    Environmental Testing

    : “4-Bromo-3-chlorobenzonitrile” could be used as a tracer or marker in environmental testing. For example, it could be used to track the movement of pollutants in a water system or to study the degradation of certain materials in the environment.

4-Bromo-3-chlorobenzonitrile is an aromatic compound with the molecular formula C7H3BrClN and a molecular weight of 216.46 g/mol. It is characterized by the presence of a bromine atom at the para position and a chlorine atom at the meta position relative to the nitrile group (–C≡N) on a benzene ring. This compound appears as a white to almost white crystalline powder and has a melting point of approximately 67-68°C and a boiling point of 142-143°C under reduced pressure . Its solubility in methanol indicates moderate polarity, which is typical for nitriles.

There is no documented information regarding a specific biological mechanism of action for 4-bromo-3-chlorobenzonitrile. As a chemical intermediate, its role lies in forming the core structure of other molecules with potential biological activities.

  • Toxicity: Information on specific toxicity data is limited. However, the presence of halogens suggests potential irritation and harmful effects upon ingestion, inhalation, or skin contact.
  • Flammability: Data on flammability is not available, but aromatic compounds with similar structures can be combustible.
  • Reactivity: The compound may react with strong oxidizing agents or strong bases.

The chemical reactivity of 4-Bromo-3-chlorobenzonitrile is influenced by its halogen substituents and the nitrile group. It can participate in various reactions, including:

  • Nucleophilic Substitution: The bromine or chlorine can be replaced by nucleophiles, which is useful in synthesizing more complex molecules.
  • Reduction Reactions: The nitrile group can be reduced to primary amines or aldehydes using appropriate reducing agents.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitutions, where electrophiles attack the ring, particularly at positions ortho or para to existing substituents .

4-Bromo-3-chlorobenzonitrile can be synthesized through several methods, including:

  • Nitration followed by Halogenation: Starting from chlorobenzene, nitration introduces a nitro group, which can then be reduced and halogenated to yield the desired product.
  • Direct Halogenation: Using bromine and chlorine in the presence of a catalyst can selectively introduce halogens into the aromatic ring.
  • Reactions with Cyanide Sources: Reacting appropriate halogenated benzenes with sodium cyanide in aqueous conditions can yield 4-Bromo-3-chlorobenzonitrile directly .

4-Bromo-3-chlorobenzonitrile serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds.
  • Pesticides: Its derivatives are employed in developing synthetic pesticides.
  • Organic Synthesis: It acts as a building block for creating more complex organic molecules .

Interaction studies involving 4-Bromo-3-chlorobenzonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies help to elucidate its potential as a precursor for biologically active compounds. The interactions often involve assessing how substituents influence reaction pathways and product formation .

Several compounds exhibit structural similarities to 4-Bromo-3-chlorobenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-2-chlorobenzonitrileC7H3BrClNSimilar halogenated structure with different positioning of halogens.
4-Bromo-benzenesulfonamideC7H6BrNContains a sulfonamide group, differing in functional groups.
4-Chloro-3-bromobenzenesulfonamideC7H6BrClNSimilar halogen positions but includes a sulfonamide functionality.
3-Bromo-4-chlorobenzenesulfonamideC7H6BrClNVariation in halogen positions; used in similar applications.

The uniqueness of 4-Bromo-3-chlorobenzonitrile lies in its specific arrangement of bromine and chlorine substituents relative to the nitrile group, influencing its reactivity and application potential compared to these similar compounds .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-3-chlorobenzonitrile

Dates

Modify: 2023-08-15

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